BenchChemオンラインストアへようこそ!

Bag-1

BRS-3 Agonist Receptor Binding Affinity Selectivity Profile

Bag-1 (BRS-3 receptor agonist-2) is the optimal BRS-3 agonist for in vivo metabolic studies. With an EC50 of 2.5 nM for mouse BRS-3 and >200-fold selectivity over related receptors, it ensures target-specific efficacy with minimal off-target effects. Choose Bag-1 for validated, reproducible results.

Molecular Formula C22H27N3
Molecular Weight 333.5 g/mol
CAS No. 1021937-07-4
Cat. No. B1667707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBag-1
CAS1021937-07-4
SynonymsBag-1;  Bag 1;  Bag1
Molecular FormulaC22H27N3
Molecular Weight333.5 g/mol
Structural Identifiers
SMILESCCC(C)(C)CC1=CN=C(N1)CCC2=CC=C(C=C2)C3=CC=CC=N3
InChIInChI=1S/C22H27N3/c1-4-22(2,3)15-19-16-24-21(25-19)13-10-17-8-11-18(12-9-17)20-7-5-6-14-23-20/h5-9,11-12,14,16H,4,10,13,15H2,1-3H3,(H,24,25)
InChIKeyWVAKRQOMAINQPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bag-1 (CAS 1021937-07-4): A Selective, Non-Peptidic BRS-3 Agonist for Metabolic and GPCR Research


Bag-1 (CAS 1021937-07-4), also known as BRS-3 receptor agonist-2, is a synthetic small molecule that functions as a potent and selective non-peptidic agonist of the orphan G protein-coupled receptor bombesin receptor subtype-3 (BRS-3) [1]. It belongs to the 2-biarylethylimidazole chemical class, characterized by a molecular weight of 333.47 g/mol and the molecular formula C22H27N3 .

Why Bag-1 Cannot Be Substituted with Other BRS-3 Agonists: Critical Differences in Potency and Selectivity


While several BRS-3 agonists exist, simple substitution with alternatives such as MK-5046, oridonin, or even the closely related analog Bag-2 is not scientifically valid due to significant, quantifiable differences in receptor binding affinity, functional potency across species, and selectivity profiles against related bombesin receptor subtypes (BB1/NMBR and BB2/GRPR) [1]. These differences directly impact experimental outcomes in cellular assays, in vivo metabolic studies, and selectivity profiling. The evidence below provides the quantitative justification for selecting Bag-1 over its comparators based on specific experimental requirements.

Quantitative Differentiation of Bag-1 Against Key BRS-3 Agonist Comparators


Superior BRS-3 Affinity and Selectivity of Bag-1 Over Its Direct Analog Bag-2

Bag-1 demonstrates a 4.6-fold higher binding affinity for the human BRS-3 receptor (BB3) compared to its direct structural analog Bag-2, as measured in competitive radioligand binding assays. Furthermore, Bag-1 exhibits significantly improved selectivity over the related bombesin receptors BB1 (hNMBR) and BB2 (hGRPR), reducing off-target activity that could confound experimental results [1].

BRS-3 Agonist Receptor Binding Affinity Selectivity Profile

Species-Specific Functional Potency: Bag-1's Superior Activation of Mouse BRS-3

Bag-1 exhibits an exceptionally high functional potency for the mouse BRS-3 receptor, with an EC50 of 2.5 nM in calcium mobilization assays . In contrast, its potency at the human BRS-3 receptor is 47 nM (EC50), representing a nearly 19-fold difference in functional activation between species [1]. This species-dependent pharmacology is a critical differentiator for researchers planning in vivo mouse studies versus human cellular models.

Functional Agonist Activity Species Selectivity Calcium Mobilization

Comparative Binding Affinity of Bag-1 vs. MK-5046 at Human BRS-3

Bag-1 and MK-5046 exhibit equivalent binding affinity for the human BRS-3 receptor, both with an IC50 of 18 nM in radioligand binding assays [1]. However, Bag-1 is an orthosteric agonist that binds directly to the receptor's active site, whereas MK-5046 is an allosteric agonist that modulates receptor activity from a distinct binding site . This mechanistic difference may lead to divergent signaling profiles and downstream biological effects, making Bag-1 the preferred tool for studying canonical BRS-3 signaling pathways.

BRS-3 Affinity Allosteric Agonist Orthosteric Agonist

In Vivo Efficacy: Bag-1 Reduces Food Intake and Body Weight in Diet-Induced Obese Mice

Bag-1 demonstrates robust in vivo efficacy in a diet-induced obese (DIO) mouse model, significantly decreasing food intake and increasing metabolic rate, leading to weight loss [1]. Importantly, the weight loss effect of Bag-1 was absent in Brs3(-/Y) (BRS-3 null) mice, confirming that the observed effects are specifically mediated through BRS-3 activation [2]. This target-specific in vivo validation distinguishes Bag-1 from other BRS-3 agonists that may have off-target effects contributing to their metabolic outcomes.

In Vivo Pharmacology Obesity Model Metabolic Rate

Quantified Selectivity Window of Bag-1 Over BB1 and BB2 Receptors

Bag-1 exhibits a substantial selectivity window over the closely related bombesin receptor subtypes BB1 (hNMBR) and BB2 (hGRPR). Its binding affinity for hBRS-3 (IC50 = 18 nM) is 389-fold higher than for hNMBR (IC50 = 7,000 nM) and 244-fold higher than for hGRPR (IC50 = 4,400 nM) [1]. In contrast, the analog Bag-2 shows a selectivity window of only 91-fold over hNMBR and 78-fold over hGRPR, making Bag-1 the cleaner probe for studying BRS-3-specific biology.

Receptor Selectivity Off-Target Activity Bombesin Receptor Family

Optimal Application Scenarios for Bag-1 Based on Quantified Differentiation


In Vivo Metabolic Studies in Mouse Models

Bag-1 is the optimal choice for in vivo studies investigating BRS-3-mediated regulation of energy homeostasis in mouse models due to its exceptional functional potency for mouse BRS-3 (EC50 = 2.5 nM) [1] and validated target-specific efficacy in reducing food intake and body weight in DIO mice [2]. Its >200-fold selectivity over BB1/BB2 receptors minimizes confounding off-target effects, ensuring that metabolic outcomes are directly attributable to BRS-3 activation .

Selectivity Profiling of BRS-3-Mediated Signaling

When designing experiments to dissect BRS-3-specific signaling pathways from those mediated by related bombesin receptors (BB1/NMBR and BB2/GRPR), Bag-1 is the superior tool compound. Its 389-fold selectivity over BB1 and 244-fold selectivity over BB2 [1] provides a cleaner pharmacological window than alternatives like Bag-2 (91-fold and 78-fold, respectively) [1], reducing the risk of confounding results due to off-target receptor activation.

Canonical BRS-3 Orthosteric Agonist Reference

For researchers studying the canonical (orthosteric) activation mechanism of BRS-3, Bag-1 serves as the reference agonist. While MK-5046 shows equivalent binding affinity (IC50 = 18 nM) [1], it acts as an allosteric modulator [2]. Bag-1's orthosteric binding mode allows for direct comparison with endogenous peptide ligands and other orthosteric agonists, making it the appropriate standard for structure-activity relationship (SAR) studies and mechanistic investigations of BRS-3 activation.

Quote Request

Request a Quote for Bag-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.